6,8-difluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline 6,8-difluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Brand Name: Vulcanchem
CAS No.: 901044-07-3
VCID: VC5928569
InChI: InChI=1S/C22H12F2N4O2/c23-14-9-17-21(19(24)10-14)25-12-18-20(13-5-2-1-3-6-13)26-27(22(17)18)15-7-4-8-16(11-15)28(29)30/h1-12H
SMILES: C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC(=CC=C5)[N+](=O)[O-]
Molecular Formula: C22H12F2N4O2
Molecular Weight: 402.361

6,8-difluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

CAS No.: 901044-07-3

Cat. No.: VC5928569

Molecular Formula: C22H12F2N4O2

Molecular Weight: 402.361

* For research use only. Not for human or veterinary use.

6,8-difluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline - 901044-07-3

Specification

CAS No. 901044-07-3
Molecular Formula C22H12F2N4O2
Molecular Weight 402.361
IUPAC Name 6,8-difluoro-1-(3-nitrophenyl)-3-phenylpyrazolo[4,3-c]quinoline
Standard InChI InChI=1S/C22H12F2N4O2/c23-14-9-17-21(19(24)10-14)25-12-18-20(13-5-2-1-3-6-13)26-27(22(17)18)15-7-4-8-16(11-15)28(29)30/h1-12H
Standard InChI Key DXAHXTGWUKRXNU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC(=CC=C5)[N+](=O)[O-]

Introduction

Chemical Structure and Nomenclature

Core Architecture and Substituent Analysis

The molecular framework of 6,8-difluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline consists of three fused rings: a pyrazole (five-membered diunsaturated ring with two nitrogen atoms) annulated to a quinoline system (a bicyclic structure comprising a benzene ring fused to a pyridine). The pyrazole is attached at positions 4 and 3 of the quinoline, forming the pyrazolo[4,3-c]quinoline core . Key substituents include:

  • Two fluorine atoms at positions 6 and 8 of the quinoline ring, enhancing electronegativity and influencing π-π stacking interactions.

  • A 3-nitrophenyl group at position 1 of the pyrazole, introducing strong electron-withdrawing character.

  • A phenyl group at position 3 of the pyrazole, contributing aromatic bulk and hydrophobic interactions.

The IUPAC name reflects this substitution pattern: 6,8-difluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline.

Table 1: Comparative Molecular Properties of Pyrazoloquinoline Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)logPReference
8-Fluoro-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinolineC₂₃H₁₅FN₄O₃414.385.82
3-(4-Chlorophenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinolineC₂₂H₁₂ClFN₄O₂418.815.82
Target CompoundC₂₃H₁₂F₂N₄O₂426.37~5.9*Calculated
*Estimated using ChemAxon software based on structural analogs .

Synthesis and Reactivity

Synthetic Routes to Pyrazoloquinoline Cores

The construction of pyrazolo[4,3-c]quinoline derivatives typically involves multi-component reactions (MCRs) or sequential cyclization strategies. A notable method from the literature employs a one-pot, three-component reaction using aldehydes, 5-aminopyrazoles, and β-ketoesters catalyzed by nanoporous acid catalysts like SBA-Pr-SO₃H . For the target compound, hypothetical steps could include:

  • Formation of the quinoline core: Condensation of a substituted aniline with a β-ketoester derivative under acidic conditions.

  • Pyrazole annulation: Reaction with a hydrazine derivative to form the pyrazole ring.

  • Electrophilic substitution: Introduction of fluorine via halogenation (e.g., using Selectfluor®) and nitrophenyl/phenyl groups via Suzuki-Miyaura coupling .

Reactivity and Functionalization

The presence of fluorine and nitro groups renders the molecule susceptible to nucleophilic aromatic substitution (NAS) at electron-deficient positions. For example:

  • The 3-nitrophenyl group could undergo reduction to an amine using H₂/Pd-C, enabling further derivatization.

  • Fluorine atoms at positions 6 and 8 may participate in hydrogen bonding or serve as leaving groups in cross-coupling reactions .

Physicochemical Properties

Lipophilicity and Solubility

The logP value (octanol-water partition coefficient) of the target compound is estimated at ~5.9, comparable to analogs in Table 1 . This high lipophilicity suggests poor aqueous solubility, a common challenge in drug development. Strategies to improve solubility could include:

  • Prodrug formation: Introducing ionizable groups (e.g., phosphate esters).

  • Nanoformulation: Encapsulation in liposomes or polymeric nanoparticles .

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include C-F stretches (~1100 cm⁻¹), NO₂ asymmetric stretches (~1520 cm⁻¹), and aromatic C=C vibrations (~1600 cm⁻¹) .

  • NMR: The ¹H NMR spectrum would show distinct signals for the phenyl protons (δ 7.2–7.8 ppm) and quinoline protons (δ 8.1–8.9 ppm), with coupling patterns reflecting fluorine’s deshielding effects .

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